molecular formula C10H15NO4 B1677614 N-(3-Oxohexanoyl)homoserine lactone CAS No. 76924-95-3

N-(3-Oxohexanoyl)homoserine lactone

Cat. No. B1677614
CAS RN: 76924-95-3
M. Wt: 213.23 g/mol
InChI Key: YRYOXRMDHALAFL-UHFFFAOYSA-N
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Description

“N-(3-Oxohexanoyl)homoserine lactone” is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .


Synthesis Analysis

In a study, it was found that N-(3-oxohexanoyl)-L-homoserinelactone (OHHL) was only released from granular sludge (NGS) and was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . Another study revealed that the compound was isolated from the spent culture supernatant of a group 1 mutant using solvent extraction, hydrophobic-interaction chromatography, and silica-gel chromatography, and finally purified by reverse-phase semipreparative h.p.l.c .


Molecular Structure Analysis

The molecular formula of “N-(3-Oxohexanoyl)homoserine lactone” is C10H15NO4 . The IUPAC name is 3-oxo-N-(2-oxooxolan-3-yl)hexanamide . The canonical SMILES is CCCC(=O)CC(=O)NC1CCOC1=O .


Physical And Chemical Properties Analysis

“N-(3-Oxohexanoyl)homoserine lactone” is soluble in chloroform . It has a molecular weight of 213.23 g/mol .

Scientific Research Applications

Accelerating Sludge Aggregation

“N-(3-Oxohexanoyl)homoserine lactone” (OHHL) has been found to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This is particularly useful in the treatment of high-strength ammonia wastewater .

Enhancing Cell Adhesion

OHHL enhances the yields of tryptophan-like substances after mixing with the outer-EPS of NGS, enhancing cell adhesion . This is beneficial in the process of granulation under the selective sludge discharge condition .

Improving Nitritation Process

OHHL and more tryptophan-like substances are produced in the process of granulation under the selective sludge discharge condition, which has been proved to be able to accelerate NAS granulation . Therefore, the sludge granulation process for nitritation can be improved by increasing the levels of OHHL and tryptophan in the initial startup stage .

Regulating Gene Expression

N-acylhomoserine lactones (AHL), including OHHL, are involved in quorum sensing, controlling gene expression, and cellular metabolism .

Infection Prevention

AHLs have diverse applications, including regulation of virulence in general, which can be used in infection prevention .

Formation of Biofilms

AHLs play a crucial role in the formation of biofilms . Biofilms are essential in many natural and engineered environments, including wastewater treatment plants and medical devices.

Studying Effects on Extracellular Polymeric Substances

OHHL has been used to study the effects of pH, temperature, and salinity on extracellular polymeric substances (EPS) of Pseudomonas aeruginosa biofilm .

Activating Quorum Sensing Pathways

OHHL has been used as an AHL inducer to activate the quorum sensing pathways in Synechococcus elongatus . This can help researchers understand how bacteria communicate and coordinate group behavior.

Mechanism of Action

Target of Action

N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .

Mode of Action

Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .

Biochemical Pathways

The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .

Pharmacokinetics

Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .

Result of Action

The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .

properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOXRMDHALAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20998213
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxohexanoyl)homoserine lactone

CAS RN

76924-95-3
Record name 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76924-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20998213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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